Photocrosslinking Efficiency in Peptide Binding Site Mapping
4-Azidosalicylic acid, as its NHS ester (NHS-ASA), enabled residue-specific crosslinking of peptide C of vesicular stomatitis virus glycoprotein to DnaK with precise attachment point identification. This is contrasted with the non-photoreactive parent salicylic acid, which cannot perform such covalent mapping. [1]
| Evidence Dimension | Crosslinking specificity (residue identification) |
|---|---|
| Target Compound Data | Identified Arg-536, Arg-527, and His-541 of DnaK as specific crosslinking attachment points |
| Comparator Or Baseline | Salicylic acid (non-photoreactive analog) — cannot form covalent crosslinks; crosslinking not possible |
| Quantified Difference | Enables residue-level mapping vs. no mapping capability |
| Conditions | Peptide C derivatives modified with NHS-ASA or I-ABASA, 125I-radiolabeled, crosslinked to DnaK by UV irradiation, followed by trypsin digestion and sequencing |
Why This Matters
This residue-level mapping capability is essential for studying protein-peptide interactions, a key differentiator for structural biology research where salicylic acid derivatives are ineffective.
- [1] Zhang, Y., & Glaser, P. (1996). Identification of Elements of the Peptide Binding Site of DnaK by Peptide Cross-linking. Journal of Biological Chemistry, 271(33), 19668-19674. doi:10.1074/jbc.271.33.19668 View Source
